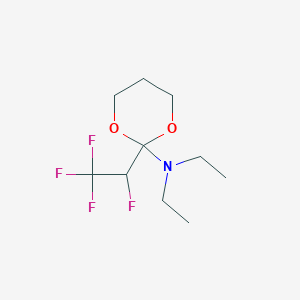
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine typically involves the reaction of N,N-diethyl-2,3,3,3-tetrafluoropropionamide with various Grignard reagents. For instance, the reaction with propylmagnesium bromide yields a mixture of N,N-diethyl (Z)-2,3-difluoro-2-hexenamide and N,N-diethyl (E)-2,3-difluoro-2-hexenamide . Additionally, the reaction with phenylmagnesium bromide produces phenyl 1,2,2,2-tetrafluoroethyl ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Grignard Reagents: Used for the synthesis of various derivatives, as mentioned earlier.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can be used to oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can be used for reduction reactions.
Major Products Formed
N,N-Diethyl (Z)-2,3-difluoro-2-hexenamide: and N,N-Diethyl (E)-2,3-difluoro-2-hexenamide from the reaction with propylmagnesium bromide.
Phenyl 1,2,2,2-tetrafluoroethyl ketone: from the reaction with phenylmagnesium bromide.
Scientific Research Applications
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The specific mechanism of action for N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the presence of fluorine atoms. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
- N,N-Diethyl (Z)-2,3-difluoro-2-hexenamide
- N,N-Diethyl (E)-2,3-difluoro-2-hexenamide
- Phenyl 1,2,2,2-tetrafluoroethyl ketone
Uniqueness
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine stands out due to its unique dioxane ring structure combined with the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89752-22-7 |
|---|---|
Molecular Formula |
C10H17F4NO2 |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
N,N-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine |
InChI |
InChI=1S/C10H17F4NO2/c1-3-15(4-2)10(8(11)9(12,13)14)16-6-5-7-17-10/h8H,3-7H2,1-2H3 |
InChI Key |
BVGDADQYFYCIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(OCCCO1)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



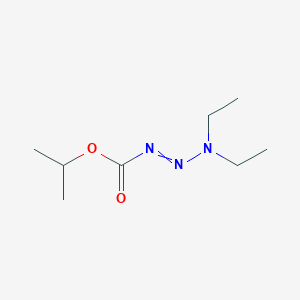
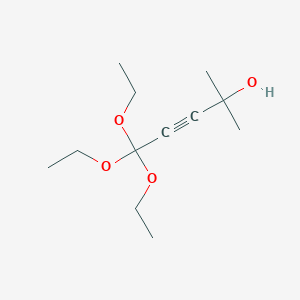
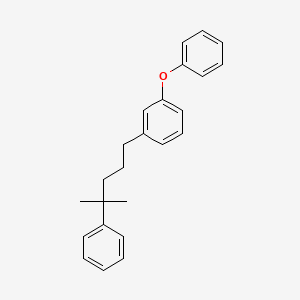
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
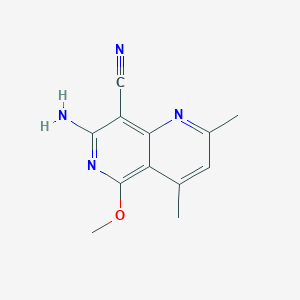
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
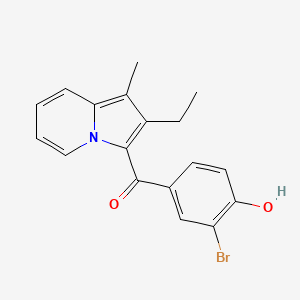

![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)
